molecular formula C7H9N3 B1490390 6-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098141-04-7

6-ethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1490390
CAS No.: 2098141-04-7
M. Wt: 135.17 g/mol
InChI Key: GJLNUXWLPGVNEZ-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocycles are organic compounds that feature a ring structure composed of at least one nitrogen atom in addition to carbon atoms. wisdomlib.org These compounds are of paramount importance in medicinal chemistry, with approximately 60% of unique small-molecule drugs approved by the U.S. FDA containing a nitrogen heterocycle. mdpi.comrsc.org Their prevalence is attributed to their ability to engage in various biological interactions, including hydrogen bonding with DNA, which is a key factor in the anti-cancer activity of many such compounds. mdpi.comrsc.org

In organic synthesis, nitrogen heterocycles serve as versatile building blocks for the creation of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials. openmedicinalchemistryjournal.com Their unique electronic and structural properties allow for diverse chemical transformations, making them essential tools for chemists. openmedicinalchemistryjournal.com

Overview of Imidazo[1,2-b]pyrazole Ring System Chemistry

The imidazo[1,2-b]pyrazole system is a fused bicyclic heterocycle, consisting of an imidazole (B134444) ring fused to a pyrazole (B372694) ring. This arrangement of nitrogen atoms imparts distinct chemical properties to the scaffold. The synthesis of the imidazo[1,2-b]pyrazole core can be achieved through various methods, including the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which offers a straightforward approach to constructing this heterocyclic system. nih.govresearchgate.net

The chemistry of imidazo[1,2-b]pyrazoles is characterized by their potential for substitution at various positions on the ring system, allowing for the fine-tuning of their physicochemical and biological properties. rsc.org The regioselectivity of these reactions is a key aspect of their synthesis, with studies confirming the formation of the 1H-imidazo[1,2-b]pyrazole tautomer with an endocyclic double bond as the predominant form. nih.gov

Current Research Landscape Pertaining to Imidazo[1,2-b]pyrazole Derivatives

Current research into imidazo[1,2-b]pyrazole derivatives is vibrant and spans multiple therapeutic areas. These compounds have been investigated for a range of biological activities, including:

Anticancer: Certain imidazo[1,2-b]pyrazole derivatives have shown promising anticancer activity. researchgate.net

Antitubercular: Several studies have highlighted the potential of imidazo[1,2-b]pyrazoles as new agents against Mycobacterium tuberculosis. benthamdirect.comnih.govresearchgate.net

α-Glucosidase Inhibition: A series of imidazo[1,2-b]pyrazole derivatives have been synthesized and found to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting their potential in the management of diabetes. nih.gov

Anti-inflammatory: The scaffold has been explored for its anti-inflammatory properties. nih.gov

The versatility of the imidazo[1,2-b]pyrazole scaffold allows for the generation of large libraries of compounds for screening against various biological targets. benthamdirect.comnih.gov

Rationale for the Academic Investigation of 6-Ethyl-1H-Imidazo[1,2-b]pyrazole

While specific research on this compound is limited in publicly available literature, the rationale for its investigation can be inferred from studies on related compounds. The substitution pattern on the imidazo[1,2-b]pyrazole core is known to significantly influence its biological activity.

The presence of an ethyl group at the 6-position can be hypothesized to:

Modulate Lipophilicity: The ethyl group, being a small alkyl group, can increase the lipophilicity of the molecule, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Influence Binding Interactions: The size and orientation of the 6-substituent can play a crucial role in how the molecule fits into the binding pocket of a biological target.

The academic investigation of this compound would likely be part of a broader structure-activity relationship (SAR) study to understand how different substituents at various positions of the imidazo[1,2-b]pyrazole scaffold impact its biological profile.

Properties

IUPAC Name

6-ethyl-5H-imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-6-5-7-8-3-4-10(7)9-6/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLNUXWLPGVNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NC=CN2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Ethyl 1h Imidazo 1,2 B Pyrazole and Its Congeners

Historical and Classical Synthetic Routes to Imidazo[1,2-b]pyrazoles

Historically, the synthesis of fused imidazole (B134444) heterocycles, including the imidazo[1,2-b]pyrazole system, relied on conventional condensation reactions. These methods typically involve the cyclization of two precursor molecules in a stepwise fashion. A common classical approach for analogous scaffolds like imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines is the Tschitschibabin reaction, which involves the condensation of a 2-aminoheterocycle with an α-halocarbonyl compound. ucl.ac.ukorganic-chemistry.org By analogy, a classical route to the imidazo[1,2-b]pyrazole core involves the reaction between a 5-aminopyrazole and an α-haloketone or α-haloaldehyde.

Targeted Synthesis of 6-Ethyl-1H-Imidazo[1,2-b]pyrazole

Modern synthetic chemistry has moved towards more efficient and diversity-oriented approaches, such as multi-component reactions, for the construction of complex molecular scaffolds like this compound.

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex products by combining three or more starting materials in a single synthetic operation. mdpi.com This strategy offers significant advantages over traditional linear syntheses by increasing efficiency, reducing the number of synthetic steps and purification procedures, and minimizing waste. beilstein-journals.org For the synthesis of the imidazo[1,2-b]pyrazole scaffold, isocyanide-based MCRs have proven to be particularly effective. nih.govbeilstein-journals.org These reactions provide a rapid and convergent pathway to a wide library of diversely substituted imidazo[1,2-b]pyrazoles from readily available building blocks. beilstein-journals.orgresearchgate.net

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction (3CR) that has become a cornerstone for the synthesis of imidazo-annulated heterocycles. mdpi.comnih.gov The reaction involves the condensation of an amino-substituted N-heterocycle (an amidine), an aldehyde, and an isocyanide. nih.gov

In the context of synthesizing this compound, the GBB reaction utilizes a 5-aminopyrazole as the amidine component. The key starting materials are:

Amidine: A 5-aminopyrazole derivative.

Aldehyde: To introduce the ethyl group at the 6-position, propionaldehyde (propanal) is used.

Isocyanide: Various isocyanides can be employed to introduce diversity at other positions of the scaffold.

The reaction proceeds via the formation of an iminium intermediate from the aldehyde and the aminopyrazole, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular cyclization yields the final fused imidazo[1,2-b]pyrazole ring system. beilstein-journals.orgnih.gov This method is highly regioselective and provides a direct route to the desired scaffold. beilstein-journals.org

The efficiency of the GBB reaction for synthesizing the imidazo[1,2-b]pyrazole core is highly dependent on the reaction conditions. Research has focused on optimizing parameters such as solvents, catalysts, and temperature to maximize yields and minimize reaction times. nih.govbeilstein-journals.org

Studies have shown that the reaction can be catalyzed by both Brønsted acids (e.g., trifluoroacetic acid, TFA) and Lewis acids (e.g., scandium triflate, Sc(OTf)₃). beilstein-journals.orgnih.gov The choice of solvent also plays a crucial role. A comparative study on the synthesis of a model imidazo[1,2-b]pyrazole derivative highlighted the impact of different solvents and catalysts on the reaction yield. beilstein-journals.org

Table 1: Solvent and Catalyst Screening for the GBB-3CR Synthesis of a Model Imidazo[1,2-b]pyrazole beilstein-journals.org

EntrySolventCatalyst (mol %)Time (h)Yield (%)
1Dichloromethane (DCM)None18<5
2Tetrahydrofuran (THF)None18<5
3Acetonitrile (MeCN)None18<5
4Methanol (MeOH)None1832
5WaterNone1843
6WaterTFA (20)378
7WaterSc(OTf)₃ (20)381
8WaterAcetic Acid (AcOH) (20)355

Reaction conditions involved 5-aminopyrazole-4-carbonitrile, an aldehyde, and an isocyanide at room temperature.

As indicated in the table, the use of water as a solvent and a catalytic amount of trifluoroacetic acid or scandium triflate significantly improves the reaction's efficiency. beilstein-journals.org

Novel Synthetic Strategies for this compound

Continuing efforts to align with the principles of sustainable chemistry have led to the development of novel and greener synthetic strategies for this heterocyclic system.

Green chemistry approaches aim to make chemical processes more environmentally benign. For the synthesis of imidazo[1,2-b]pyrazoles, several green strategies have been successfully implemented.

One-Pot Sequential Synthesis: To improve efficiency and reduce waste from intermediate purification steps, a one-pot, two-step protocol has been developed. This involves the in situ formation of the 5-aminopyrazole precursor followed by the GBB-3CR in the same reaction vessel. nih.govbeilstein-journals.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times. For instance, the initial formation of the aminopyrazole precursor can be completed in minutes under microwave heating, followed by the GBB reaction which can also be accelerated. nih.govbeilstein-journals.orgresearchgate.net

Use of Green Catalysts: Research has explored the use of more environmentally friendly catalysts. Etidronic acid, for example, has been successfully employed as a "green" catalyst for the GBB reaction to produce 1H-imidazo[1,2-b]pyrazole derivatives, offering high yields and an easy work-up. researchgate.net

Aqueous Reaction Media: As shown in the optimization studies, water can serve as an effective and sustainable solvent for the GBB reaction, avoiding the use of volatile and often toxic organic solvents. beilstein-journals.org

These advancements provide more sustainable and efficient pathways for the synthesis of this compound and its congeners, aligning modern synthetic chemistry with environmental considerations.

Catalyst-Mediated Synthesis

The construction of the 1H-imidazo[1,2-b]pyrazole core is frequently achieved through the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR). nih.govresearchgate.net This powerful, isocyanide-based multicomponent reaction provides a convergent and atom-economical pathway to this privileged scaffold. The reaction involves the condensation of a 5-aminopyrazole, an aldehyde, and an isocyanide, mediated by a catalyst. researchgate.net

To synthesize the target compound, This compound , a strategic selection of starting materials is required. The synthesis would commence with a 3-aminopyrazole (B16455) bearing an ethyl group at the 4-position. This key intermediate would then be subjected to the GBB reaction conditions with formaldehyde (B43269) (or a suitable equivalent) and an appropriate isocyanide.

The choice of catalyst is crucial for the efficiency and selectivity of the GBB reaction. Both Brønsted and Lewis acids have been successfully employed to promote the cyclization. nih.gov

Brønsted Acids: Catalysts such as perchloric acid (HClO₄) and p-toluenesulfonic acid (PTSA) have proven effective. nih.gov For instance, the use of a catalytic amount of HClO₄ (e.g., 20 mol%) in ethanol (B145695) can facilitate the reaction, leading to the desired 1H-imidazo[1,2-b]pyrazole core. nih.gov

Lewis Acids: Various Lewis acids, including indium(III) salts and trimethylsilyl (B98337) chloride (TMSCl), can also catalyze the reaction, in some cases improving the reaction rates and yields. nih.gov

The general mechanism involves the formation of an imine from the aldehyde and the 5-aminopyrazole, which is then activated by the acid catalyst. This is followed by a nucleophilic attack from the isocyanide and a subsequent intramolecular cyclization to furnish the fused heterocyclic ring system. The reaction is highly regioselective, typically yielding the 1H-imidazo[1,2-b]pyrazole isomer with an endocyclic double bond, which can be confirmed by detailed NMR studies. nih.gov

A variety of substituted imidazo[1,2-b]pyrazoles can be synthesized using this methodology by simply varying the aldehyde and isocyanide components, allowing for the creation of a diverse library of compounds. nih.gov One-pot, two-step procedures have also been developed, where the initial formation of the 5-aminopyrazole precursor is followed in situ by the GBB reaction, streamlining the synthetic process. nih.gov

Catalyst TypeExamplesTypical ConditionsYields
Brønsted AcidHClO₄, PTSA20 mol% catalyst, Ethanol, RTModerate to High
Lewis AcidInCl₃, Sc(OTf)₃10-20 mol% catalyst, Various Solvents, RT to heatingGood to Excellent

Flow Chemistry Applications

Continuous flow chemistry offers several advantages over traditional batch synthesis for the production of heterocyclic compounds, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. While specific literature on the flow synthesis of This compound is not abundant, the principles and methodologies applied to the synthesis of pyrazoles and related fused systems are directly applicable. mdpi.com

A flow chemistry setup for the synthesis of imidazo[1,2-b]pyrazoles via the GBB reaction would typically involve pumping streams of the three reactants (the appropriate 4-ethyl-5-aminopyrazole, an aldehyde, and an isocyanide) and the catalyst through a heated microreactor or a packed-bed reactor.

Key parameters that can be precisely controlled in a flow system include:

Reaction Temperature: Heating can be applied uniformly and efficiently to accelerate the reaction, significantly reducing reaction times compared to batch processing.

Residence Time: The time the reactants spend in the heated zone can be accurately controlled by adjusting the flow rate and the reactor volume, allowing for fine-tuning of the reaction conditions to maximize yield and minimize byproduct formation.

Stoichiometry: The molar ratios of the reactants can be precisely controlled by adjusting the concentration and flow rates of the individual input streams.

This methodology allows for the safe handling of potentially hazardous reagents and intermediates. For example, the generation and immediate consumption of a reactive species can be managed within the enclosed flow system. mdpi.com The output stream from the reactor would contain the product, which can then be directed to an in-line purification module, such as a catch-and-release column, to isolate the desired compound. This integrated approach can lead to a highly efficient and automated synthesis of This compound and its derivatives. mdpi.com

ParameterAdvantage in Flow ChemistryRelevance to Imidazo[1,2-b]pyrazole Synthesis
Temperature Control Precise and rapid heating/coolingReduces reaction times for the GBB reaction.
Residence Time Fine-tuning of reaction durationOptimization of yield and minimization of side reactions.
Safety Enclosed system, small reaction volumesSafe handling of reagents and intermediates.
Scalability Continuous production by running the system for longerStraightforward production of larger quantities.

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of This compound , the crude product must be purified to remove any unreacted starting materials, catalyst residues, and byproducts. The purified compound is then rigorously characterized to confirm its identity and purity.

Purification Techniques:

Flash Chromatography: This is the most common method for purifying imidazo[1,2-b]pyrazole derivatives. nih.govumich.edu The crude reaction mixture is loaded onto a silica (B1680970) gel column and eluted with a suitable solvent system, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate). The polarity of the eluent is gradually increased to separate the components based on their affinity for the stationary phase.

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent or solvent mixture can be an effective method for obtaining highly pure material. This technique relies on the difference in solubility of the product and impurities at different temperatures.

Filtration: In cases where the product precipitates out of the reaction mixture as a clean solid, simple filtration may be sufficient for isolation. nih.gov

Characterization Techniques:

The structural elucidation of This compound and its congeners relies on a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of the protons in the molecule. The characteristic chemical shifts and coupling constants of the protons on the imidazo[1,2-b]pyrazole core and the ethyl substituent are used to confirm the structure.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in complex substituted analogs, various 2D NMR experiments are employed. These include:

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the fused ring system and the position of substituents. nih.gov

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbon atoms). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other, which can help to confirm the regiochemistry of the product. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula of the synthesized product. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups within the molecule, such as C-H, C=C, and C=N bonds.

By employing these standard purification and characterization techniques, the successful synthesis of This compound can be confirmed, and its purity can be assured for any subsequent applications.

Chemical Reactivity and Functionalization of 6 Ethyl 1h Imidazo 1,2 B Pyrazole

Regioselective Functionalization of the Imidazo[1,2-b]pyrazole Core

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold is crucial for the development of new derivatives with tailored properties. Directed metalation strategies have proven to be highly effective in achieving regioselectivity. For instance, the use of TMP-bases (2,2,6,6-tetramethylpiperidyl-bases) like TMPMgCl·LiCl and TMP₂Zn·MgCl₂·2LiCl allows for selective deprotonation at specific positions of the heterocyclic core.

Initial bromination of the scaffold, often at the 7-position, can serve as a handle for further functionalization. Subsequent Br/Mg exchange reactions using reagents like i-PrMgCl·LiCl generate a Grignard reagent at the 7-position, which can then be reacted with various electrophiles. This approach allows for the introduction of a wide range of functional groups at this position.

Following functionalization at the 7-position, further regioselective metalation can be achieved at other positions, such as C3 and C2. The choice of the metalating agent and the existing substituents on the ring direct the position of the next functionalization. For example, after introducing a cyano group at the 7-position, magnesiation with TMPMgCl·LiCl can selectively occur at the 3-position. A subsequent metalation can then be directed to the 2-position using a stronger base like TMP₂Zn·MgCl₂·2LiCl. This sequential approach enables the full functionalization of the imidazo[1,2-b]pyrazole core.

Electrophilic Aromatic Substitution Reactions on 6-Ethyl-1H-Imidazo[1,2-b]pyrazole

The imidazo[1,2-b]pyrazole ring system is susceptible to electrophilic aromatic substitution. The electron-rich nature of the five-membered imidazole (B134444) ring generally directs electrophiles to the C3 position. The presence of the ethyl group at the 6-position, being an electron-donating group, would further activate the pyrazole (B372694) ring towards electrophilic attack, although its directing effect is secondary to the inherent reactivity of the fused ring system.

A common electrophilic substitution reaction is bromination. The reaction of the imidazo[1,2-b]pyrazole core with N-bromosuccinimide (NBS) typically results in selective bromination at the 7-position. This regioselectivity is influenced by the electronic properties of the fused ring system.

The stability of the intermediate carbocation (Wheland intermediate) plays a crucial role in determining the regioselectivity of the substitution. Attack at C3 results in a more stable intermediate where the positive charge can be delocalized over the nitrogen atoms without disrupting the aromaticity of the adjacent ring.

Nucleophilic Attack and Ring Transformations

While the imidazo[1,2-b]pyrazole core is generally more reactive towards electrophiles, it can undergo nucleophilic attack under certain conditions, particularly when activated by electron-withdrawing groups.

A notable ring transformation involves the fragmentation of the pyrazole ring. Treatment of a functionalized 1H-imidazo[1,2-b]pyrazole with a strong base like TMP₂Zn·MgCl₂·2LiCl can lead to metalation at the 6-position, followed by a ring-opening fragmentation. This reaction results in the formation of push-pull dyes containing a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation, enabling the introduction of diverse substituents onto the this compound scaffold. These reactions typically require a pre-functionalized starting material, such as a halogenated derivative.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide. For instance, a 7-bromo-6-ethyl-1H-imidazo[1,2-b]pyrazole can be coupled with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base to yield the corresponding 7-aryl or 7-heteroaryl derivatives.

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. A halogenated this compound can be coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Buchwald–Hartwig Amination: This reaction is used to form C-N bonds. A halogenated this compound can be coupled with a primary or secondary amine in the presence of a palladium catalyst and a base to introduce amino substituents.

These cross-coupling reactions have been successfully applied to the imidazo[1,2-b]pyridazine (B131497) scaffold, a closely related heterocyclic system, suggesting their applicability to the this compound core.

Oxidation and Reduction Chemistry of the Scaffold

The oxidation and reduction chemistry of the this compound scaffold is an area of interest for understanding its metabolic fate and for the development of new derivatives.

Oxidation: The nitrogen atoms in the ring system can be susceptible to oxidation. Furthermore, studies on the metabolic stability of related compounds would involve investigating cytochrome P450-mediated oxidation. The ethyl group at the 6-position could also be a site for metabolic oxidation.

Reduction: The imidazo[1,2-b]pyrazole ring is generally aromatic and thus relatively resistant to reduction under standard conditions. However, under more forcing conditions or with specific catalysts, reduction of the heterocyclic core may be possible, leading to dihydro or tetrahydro derivatives. For instance, 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives have been synthesized.

Derivatization at Nitrogen and Carbon Centers for Structural Diversification

The structural diversification of this compound can be achieved through derivatization at both its nitrogen and carbon centers.

N-Functionalization: The nitrogen atom at the 1-position (N1) is a key site for derivatization. Alkylation, arylation, and acylation reactions can be performed at this position. N-alkylation can be achieved using various alkyl halides or other electrophilic alkylating agents. The introduction of different substituents at N1 can significantly impact the molecule's biological activity and physicochemical properties.

C-Functionalization: As discussed in the previous sections, various carbon positions on the heterocyclic core can be functionalized. Directed metalation followed by quenching with electrophiles, as well as palladium-catalyzed cross-coupling reactions on halogenated precursors, are the primary methods for introducing a wide array of substituents at C2, C3, and C7. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is another powerful method for the one-pot synthesis of diversely substituted imidazo[1,2-b]pyrazoles.

The combination of these derivatization strategies allows for the creation of large libraries of this compound analogs for structure-activity relationship (SAR) studies and the optimization of their biological profiles.

Structure Activity Relationship Sar Studies of 6 Ethyl 1h Imidazo 1,2 B Pyrazole Derivatives

Design and Synthesis of Analogs Based on 6-Ethyl-1H-Imidazo[1,2-b]pyrazole Scaffold

The design and synthesis of analogs of the this compound scaffold are crucial for developing novel therapeutic agents. The synthetic accessibility of this heterocyclic system, often through multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, allows for the generation of diverse libraries of compounds. core.ac.ukresearchgate.net This facilitates a thorough exploration of the SAR.

The 1-position of the imidazo[1,2-b]pyrazole ring is a key vector for chemical modification to explore its impact on biological activity. While specific studies on 1-substituted-6-ethyl-1H-imidazo[1,2-b]pyrazoles are not extensively detailed in the reviewed literature, general SAR principles from related imidazo[1,2-b]pyrazole series can be informative. For instance, the introduction of various substituents at the N1-position of the pyrazole (B372694) ring in related heterocyclic systems is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.

In a study on pyrazole derivatives, the introduction of a 2-hydroxy-2-phenylethyl group at the 1-position was investigated to understand its contribution to the molecule's activity. nih.gov Such modifications can influence the compound's interaction with biological targets through additional hydrogen bonding or steric interactions.

The nature of the substituent at the 6-position of the imidazo[1,2-b]pyrazole scaffold is a critical determinant of biological activity. While the focus of this article is on the 6-ethyl derivative, it is instructive to consider the effects of other small alkyl groups at this position.

The introduction of heteroatoms and halogens onto the fused ring system of imidazo[1,2-b]pyrazole is a well-established strategy to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

Systematic Variation of Functional Groups and Their Impact on Biological Activity

For example, in the broader class of imidazo[1,2-b]pyrazoles, the C-7 position has been a focal point for modification. The introduction of a carboxamide functionality at this position has been shown to be a viable strategy for developing compounds with cytotoxic activity. core.ac.uknih.gov The nature of the substituents on the carboxamide nitrogen is also crucial. Small aliphatic groups like methyl or cyclopropyl (B3062369) are generally well-tolerated, while bulkier or aromatic substituents can lead to a decrease or complete loss of activity. core.ac.uk Furthermore, maintaining a hydrogen-bond donor NH functionality on the carboxamide appears to be important for activity. core.ac.uk

The table below summarizes the impact of various substituents on the cytotoxic activity of a series of imidazo[1,2-b]pyrazole-7-carboxamides. core.ac.uk

Compound IDR1 (at C-2)R2 (at C-3)R5 (on isocyanide)R6R7 (on carboxamide)IC50 (µM) on HL-60 cells
33 4-MeO-C6H4HCyclohexylHH>10
39 4-MeO-C6H4HCyclohexylHMethyl>10
42 4-MeO-C6H4HCyclohexylHCyclopropyl>10
77 4-MeO-C6H4HCyclohexylMethyl H>10
30 4-MeO-C6H4Htert-ButylHH>10
31 4-MeO-C6H4H4-MeO-C6H4HHInactive
32 4-MeO-C6H4H4-F-C6H4HHInactive

This table is based on data for imidazo[1,2-b]pyrazole-7-carboxamides and is intended to illustrate general SAR trends.

Conformational Analysis and Steric Effects in SAR

The three-dimensional conformation of this compound derivatives and the steric effects of their substituents play a pivotal role in their interaction with biological targets. The rigidity of the fused imidazo[1,2-b]pyrazole system, compared to more flexible pyrazole precursors, can be a key determinant of activity. nih.gov

The size and shape of substituents can either facilitate or hinder the optimal binding of the molecule to its target. For instance, the replacement of a flexible cyclohexyl group with a more compact tert-butyl group at the isocyanide-derived position in a series of imidazo[1,2-b]pyrazoles had a negative influence on activity. core.ac.uk This suggests that a certain degree of conformational flexibility or a specific steric profile is required for optimal interaction with the target. The ethyl group at the 6-position will also adopt a preferred conformation relative to the plane of the heterocyclic ring, which can influence interactions with nearby residues in a binding pocket.

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for elucidating the SAR of this compound derivatives. These methods provide insights into the electronic properties, conformational preferences, and potential binding modes of the compounds, which can guide the design of more potent analogs. nih.gov

Techniques such as molecular docking can be used to predict the binding affinity and orientation of derivatives within the active site of a target protein. nih.gov This can help to rationalize observed SAR trends and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for activity. For example, docking studies on related pyrazole-based compounds have been used to understand their inhibitory mechanisms against various enzymes. Furthermore, the calculation of molecular descriptors can help to establish quantitative structure-activity relationships (QSAR), which mathematically correlate the structural features of the compounds with their biological activities.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are powerful computational techniques that play a pivotal role in modern medicinal chemistry. These methods are particularly valuable when the three-dimensional structure of the biological target is unknown. By analyzing the chemical features of a series of active compounds, a pharmacophore model can be generated. This model represents the essential spatial arrangement of features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are critical for biological activity.

For the imidazo[1,2-b]pyrazole scaffold, ligand-based approaches have been instrumental in elucidating the structural requirements for various biological activities, including anticancer and enzyme inhibitory effects. nih.gov Although specific pharmacophore models for this compound are not extensively detailed in the public domain, the principles can be inferred from SAR studies on the broader class of imidazo[1,2-b]pyrazole derivatives.

A key study by Grosse et al. synthesized and evaluated a series of imidazo[1,2-b]pyrazoles for their in vitro anticancer activity. nih.gov The findings from this research provide valuable insights into the pharmacophoric requirements for cytotoxicity in various cancer cell lines. For instance, the introduction of different substituents at the C-2, C-3, C-6, and C-7 positions of the imidazo[1,2-b]pyrazole core led to significant variations in potency. nih.gov

Key Pharmacophoric Features Inferred from SAR Studies:

Based on the SAR of related imidazo[1,2-b]pyrazole derivatives, a hypothetical pharmacophore model for anticancer activity can be proposed. This model would likely include:

A central heterocyclic scaffold: The fused imidazo[1,2-b]pyrazole ring system serves as the core framework for orienting the critical pharmacophoric features.

Aromatic/hydrophobic groups: The presence of aryl or heteroaryl substituents at positions such as C-2 and C-6 often contributes to potency, suggesting the importance of hydrophobic or π-π stacking interactions with the target. nih.gov

Hydrogen bond acceptors/donors: The nitrogen atoms within the imidazo[1,2-b]pyrazole core, as well as substituents with these capabilities, are likely key interaction points. For example, imidazo[1,2-b]pyrazole-7-carboxamide derivatives have shown potent activity in inducing apoptosis in leukemia cells. nih.govnih.gov

Defined spatial arrangement: The relative positions of these features are critical. The trisubstituted and tetrasubstituted imidazo[1,2-b]pyrazoles reported by Grosse et al. highlight the specific substitution patterns that are favorable for anticancer activity. nih.gov

Ligand-Based Drug Design in Practice:

In a typical ligand-based drug design workflow, a set of active molecules, such as the potent imidazo[1,2-b]pyrazole derivatives identified by Grosse et al., would be aligned based on their common structural features. This alignment would then be used to generate a 3D pharmacophore model. This model can then be used as a query to screen large virtual compound libraries to identify novel molecules that fit the pharmacophore and are therefore likely to possess the desired biological activity.

Furthermore, techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) can be employed to build a predictive model that correlates the 3D properties of the molecules with their biological activity. nih.gov Such models can provide a deeper understanding of the favorable and unfavorable steric and electronic interactions, guiding the design of new derivatives with enhanced potency.

The following table summarizes the anticancer activity of selected imidazo[1,2-b]pyrazole derivatives from the study by Grosse et al., which can serve as a basis for developing a pharmacophore model.

CompoundSubstitution PatternIC50 (µM) in various cell lines
4d C-2/C-6/C-7 trisubstituted≤ 10
4g C-2/C-6/C-7 trisubstituted≤ 10
9a C-2/C-3/C-6 tri(hetero)arylated≤ 10
11a C-2/C-3/C-6/C-7 tetrasubstituted≤ 10

Data sourced from Grosse et al. (2014). nih.gov

In another study focusing on α-glucosidase inhibition, a series of imidazo[1,2-b]pyrazole derivatives were synthesized and evaluated. nih.gov The most potent compounds from this series were subjected to molecular docking studies to understand their binding mode, a common approach in ligand-based design to refine pharmacophore models and guide further optimization. nih.gov

Molecular Interactions and Biological Target Engagement of 6 Ethyl 1h Imidazo 1,2 B Pyrazole

In Vitro Biological Screening Methodologies for Imidazo[1,2-b]pyrazole Compounds

A variety of in vitro methods have been employed to assess the biological activity of the imidazo[1,2-b]pyrazole scaffold. These assays are crucial for identifying initial lead compounds and understanding their mechanism of action at a cellular and molecular level.

Enzyme Inhibition Assays

Enzyme inhibition assays are a primary tool for screening imidazo[1,2-b]pyrazole derivatives to identify their potential as therapeutic agents. These assays measure the ability of a compound to reduce the activity of a specific enzyme. For instance, a series of novel imidazo[1,2-b]pyrazole derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. All tested compounds demonstrated significant inhibitory effects, with IC50 values ranging from 95.0 ± 0.5 to 372.8 ± 1.0 µM, which were notably more potent than the standard drug, acarbose (B1664774) (IC50 = 750 ± 1.5 µM).

Furthermore, related scaffolds like imidazo[1,2-b]pyridazines have been extensively studied as kinase inhibitors. nih.gov Radiometric kinase assays are commonly used to quantify the inhibitory potential of these compounds against a panel of kinases. nih.gov

Receptor Binding Studies

Receptor binding studies are performed to determine if a compound can bind to a specific receptor, which can either activate or block the receptor's function. The 1H-imidazo[1,2-b]pyrazole scaffold has been investigated as a potential isostere of indole, a common motif in drugs targeting serotonin (B10506) receptors. rsc.org This suggests that imidazo[1,2-b]pyrazole derivatives could be evaluated for their binding affinity to various G-protein coupled receptors (GPCRs), such as serotonin receptors, using radioligand binding assays.

Cell-Based Assays (e.g., Anti-Cancer Cell Lines, Anti-Inflammatory Pathways)

Cell-based assays are fundamental in determining the effect of imidazo[1,2-b]pyrazole compounds on cellular processes and viability. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to assess anticancer activity. nih.gov In one study, 39 different imidazo[1,2-b]pyrazole derivatives were tested against a panel of five human and one murine cancer cell lines. nih.gov Several compounds exhibited promising growth inhibitory activities, with four compounds showing an IC50 value of less than 10 µM across all six cell lines. nih.gov

To investigate anti-inflammatory potential, researchers have used models like human platelets to measure the inhibition of processes such as reactive oxygen species (ROS) production and the phosphorylation of p38 MAP kinase.

Identification of Potential Molecular Targets and Pathways

The screening methodologies mentioned above have led to the identification of several potential molecular targets and pathways for the imidazo[1,2-b]pyrazole class of compounds.

Kinase Inhibition Profiling

Kinase inhibition is a significant area of investigation for imidazo[1,2-b]pyrazole and related heterocyclic scaffolds. The closely related imidazo[1,2-b]pyridazine (B131497) scaffold has yielded potent inhibitors of several kinases. For example, derivatives of this scaffold have shown selective inhibition of DYRKs (dual-specificity tyrosine-phosphorylation-regulated kinases) and CLKs (CDC-like kinases), with IC50 values often below 100 nM. nih.gov One particular compound was identified as a selective inhibitor against CLK1, CLK4, DYRK1A, and PfCLK1 (from Plasmodium falciparum). nih.gov Pim kinases, a family of serine/threonine kinases involved in cancer, have also been identified as a target for imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. google.com

Table 1: Kinase Inhibition Profile of Selected Imidazo[1,2-b]pyridazine Derivatives

CompoundTarget KinaseIC50 (nM)
Compound 20aCLK182
Compound 20aCLK444
Compound 20aDYRK1A50
Compound 20aPfCLK132

Protease Modulation

While the pyrazole (B372694) nucleus is present in various protease inhibitors, specific studies on the protease modulating activity of 6-ethyl-1H-imidazo[1,2-b]pyrazole or the broader imidazo[1,2-b]pyrazole class are not extensively documented in the reviewed literature. However, the general biological activity of pyrazole derivatives suggests that this could be a potential area for future investigation. nih.gov For instance, some pyrazole-containing compounds have been explored as inhibitors of proteases like cathepsins.

Ion Channel Interactions

There is currently no publicly available research detailing the interactions of this compound with any specific ion channels. Studies on the broader imidazo[1,2-b]pyrazole scaffold have occasionally been linked to pathways that can be influenced by ion channel activity, but direct modulation of ion channels by the 6-ethyl derivative has not been reported.

Mechanistic Studies on Cellular Processes Modulated by this compound

Specific mechanistic studies on how this compound modulates cellular processes are not described in the available literature. While some imidazo[1,2-b]pyrazole derivatives have been shown to interfere with signaling pathways, this has not been specifically demonstrated for the 6-ethyl analog. researchgate.net

Elucidation of Signal Transduction Pathways

Detailed studies elucidating the specific signal transduction pathways affected by this compound are not present in the reviewed scientific literature. Research on related compounds has indicated interference with pathways such as ERK1/2, AKT, and p38MAPK, which are crucial in inflammation and cancer. researchgate.net However, the impact of a 6-ethyl substitution on this activity profile is not documented.

Gene Expression Analysis

No studies were found that performed gene expression analysis following treatment with this compound. Such analyses would be crucial in understanding the broader cellular response to this compound but have not been published.

Protein-Protein Interaction Studies

There is no available data from studies investigating the specific protein-protein interactions that may be modulated by this compound.

Biophysical Characterization of Compound-Target Interactions

Specific biophysical characterization of the interaction between this compound and its potential biological targets is not available.

Surface Plasmon Resonance (SPR)

No Surface Plasmon Resonance (SPR) data for this compound is reported in the scientific literature. SPR is a powerful technique for quantifying the binding affinity and kinetics of compound-target interactions, but it has not been publicly applied to this specific molecule.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding process.

A typical ITC experiment involves the stepwise injection of a solution containing the ligand (in this case, potentially this compound) into a sample cell containing the target macromolecule (e.g., a protein or nucleic acid). The resulting heat changes are measured and plotted against the molar ratio of the ligand to the macromolecule.

Despite the utility of this technique, a comprehensive search of scientific databases did not yield any specific ITC studies conducted on this compound. Such studies would be invaluable in elucidating its binding thermodynamics with any identified biological targets.

X-ray Crystallography and Cryo-EM for Co-crystal Structures

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are high-resolution structural biology techniques that can reveal the three-dimensional arrangement of atoms in a molecule and how a ligand binds to its target. Obtaining a co-crystal structure of a compound like this compound bound to its biological target would provide precise details about the binding site, the orientation of the inhibitor, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the complex.

While no co-crystal structures for this compound are currently available, the crystal structure of a related compound, 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY), has been determined. ucl.ac.uk This analysis confirmed the structure of the imidazo[1,2-b]pyrazole system. ucl.ac.uk The study revealed that the pyrazole portion of the molecule is planar, while the dihydro-imidazole group adopts a shallow half-chair conformation. ucl.ac.uk

The crystallographic data for IMPY provides a foundational understanding of the geometry of the imidazo[1,2-b]pyrazole core.

Table 1: Crystallographic Data for 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) ucl.ac.uk

ParameterValue
Molecular FormulaC₅H₇N₃
Molecular Weight109.13
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.098 (1)
b (Å)7.225 (1)
c (Å)10.980 (3)
Volume (ų)563.09
Z4
Final R-factor0.059

Data obtained at 298 K.

Furthermore, X-ray structural investigations have been conducted on other pyrazole derivatives, highlighting the planarity of the pyrazole ring and the role of hydrogen bonds in the crystal packing. spast.org The synthesis and X-ray crystal structure of various novel pyrazole and imidazolone (B8795221) compounds have also been reported, often correlated with theoretical investigations. rsc.org These studies underscore the importance of X-ray crystallography in confirming the structure of newly synthesized compounds and understanding their solid-state conformation.

No Cryo-EM studies have been reported for this compound or its close derivatives. This technique is typically applied to very large protein complexes and would be relevant if this compound were found to bind to such a target.

Computational and Theoretical Studies on 6 Ethyl 1h Imidazo 1,2 B Pyrazole

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are powerful computational tools used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein. These methods are instrumental in identifying potential drug candidates by simulating the interaction between a ligand and its target receptor.

Ligand-Protein Interaction Prediction

In the context of 6-ethyl-1H-imidazo[1,2-b]pyrazole, molecular docking studies would be employed to predict how this specific molecule interacts with various protein targets. Although specific docking studies for this compound are not widely published, the methodology is well-established for the broader class of pyrazole (B372694) derivatives. For instance, docking studies on other pyrazole derivatives have been used to identify potential inhibitors for targets like receptor tyrosine kinases and protein kinases, which are crucial in cancer and other diseases. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov The docking process involves placing the 3D structure of the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity.

A hypothetical molecular docking study of this compound against a protein kinase might reveal interactions similar to those observed for other pyrazole-based inhibitors. The imidazo[1,2-b]pyrazole core could form hydrogen bonds with backbone residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. The ethyl group at the 6-position would be explored for its fit and potential interactions within a hydrophobic pocket of the binding site.

Identification of Novel Binding Sites

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to explore the potential therapeutic applications of a compound like this compound by screening it against a wide array of known protein structures.

Collaborative virtual screening efforts have proven successful for similar heterocyclic compounds like imidazo[1,2-a]pyridines in the search for treatments for neglected tropical diseases such as leishmaniasis. nih.govscispace.com In such a campaign, a "seed" compound, which could be this compound, is used to search large proprietary databases for structurally similar molecules. scispace.com This not only helps in identifying potential hits but also in understanding the structure-activity relationship (SAR) of the chemical scaffold. nih.gov By screening against various targets, novel binding sites and, consequently, new therapeutic indications for the compound can be discovered.

Chemoinformatics and QSAR Approaches (Excluding Predictive Toxicity/Dosage)

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds in drug discovery. These approaches use computational methods to correlate the chemical structure of a compound with its biological activity.

For the 1H-imidazo[1,2-b]pyrazole scaffold, QSAR studies would involve generating a dataset of analogues with varying substituents and their corresponding biological activities. By analyzing this data, a mathematical model can be built to predict the activity of new, unsynthesized compounds. This allows for the rational design of more potent and selective molecules. For example, a QSAR study might reveal that the size and electronics of the substituent at the 6-position are critical for activity, guiding the synthesis of new derivatives with improved properties.

In Silico ADMET Prediction (Focus on Physicochemical Descriptors, Excluding Human Pharmacokinetics/Toxicity)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early drug discovery to assess the druglikeness of a compound. For this compound, these predictions would focus on its fundamental physicochemical properties.

ADMET prediction tools can calculate a range of descriptors that influence a molecule's behavior in a biological system. These include molecular weight, lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors. For instance, the 1H-imidazo[1,2-b]pyrazole scaffold has been investigated as a potential non-classical isostere of indole, with studies showing that its substitution can lead to significantly improved aqueous solubility. nih.govrsc.org

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Significance
Molecular Formula C₇H₉N₃ Basic elemental composition
Molecular Weight 135.17 g/mol Influences absorption and distribution
XLogP3 1.2 A measure of lipophilicity, affecting solubility and permeability
Hydrogen Bond Donors 1 Potential for forming hydrogen bonds with targets
Hydrogen Bond Acceptors 2 Potential for forming hydrogen bonds with targets
Polar Surface Area 38.3 Ų Influences membrane permeability and solubility

These predicted properties for this compound suggest that it has favorable characteristics for a potential drug candidate, such as a low molecular weight and a balanced lipophilicity, which are generally associated with good absorption and distribution.

Future Directions and Emerging Research Avenues for 6 Ethyl 1h Imidazo 1,2 B Pyrazole

Exploration of Additional Therapeutic Areas Beyond Current Scope

The imidazo[1,2-b]pyrazole core has been the subject of considerable research, demonstrating a wide range of biological activities, including anticancer, researchgate.netnih.govnih.govresearchgate.net anti-inflammatory, researchgate.netnih.govnih.gov and antituberculosis properties. nih.gov Future research should aim to build upon these findings and explore new therapeutic frontiers.

One promising area is neurology . Derivatives of the related imidazo[1,2-a]pyrazine (B1224502) scaffold have been identified as selective negative modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit, suggesting potential applications in treating neurological conditions such as epilepsy. nih.gov Given the structural similarities, investigating 6-ethyl-1H-imidazo[1,2-b]pyrazole and its analogs for activity on various central nervous system targets, including other glutamate (B1630785) receptor subtypes or serotonin (B10506) receptors, is a logical next step. nih.govrsc.org The scaffold has been proposed as a non-classical isostere of indole, a key component in many neuroactive compounds, which could lead to derivatives with improved solubility and metabolic stability. nih.govrsc.orgrsc.org

Another avenue is in infectious diseases beyond tuberculosis. For instance, imidazo[1,2-a]pyrazines were identified as potential inhibitors of the VirB11 ATPase in Helicobacter pylori, a crucial component of its secretion system. ucl.ac.uk This suggests that the broader imidazo-heterocycle class, including this compound, could be screened against a wider range of bacterial or viral protein targets, particularly enzymes essential for pathogen survival.

Finally, the established anti-inflammatory and anticancer activities, often linked to the inhibition of protein kinases such as p38MAPK, nih.gov could be extended to other proliferative and autoimmune disorders . A systematic investigation into the kinase inhibitory profile of a this compound library could uncover novel treatments for diseases like rheumatoid arthritis, psoriasis, or other specific cancer types not yet studied.

Potential Therapeutic Area Rationale/Mechanism of Action Key Research Objective
Neurological Disorders Modulation of CNS receptors (e.g., AMPA, serotonin); acting as a bioisostere for indole. nih.govnih.govrsc.orgScreen for activity against a panel of CNS targets; evaluate in models of epilepsy, anxiety, and depression.
Infectious Diseases Inhibition of essential pathogen enzymes (e.g., ATPases). ucl.ac.ukScreen against a broad spectrum of bacterial and viral targets; investigate as a scaffold for new antibiotics or antivirals.
Autoimmune Diseases Inhibition of inflammatory kinases (e.g., p38MAPK). nih.govEvaluate efficacy in preclinical models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Development of Advanced Synthetic Methodologies

Efficient and versatile synthesis is critical for exploring the potential of this compound. While foundational methods exist, future research should focus on developing more advanced and sustainable synthetic strategies.

A significant breakthrough has been the use of the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR) . nih.govresearchgate.net This multicomponent, one-pot approach allows for the rapid assembly of the imidazo[1,2-b]pyrazole core from a 5-aminopyrazole, an aldehyde, and an isocyanide, enabling the creation of large and diverse compound libraries. nih.govresearchgate.netresearchgate.net Microwave-assisted protocols have further accelerated these reactions. nih.gov

However, a more advanced and arguably more flexible strategy involves the late-stage functionalization of a pre-formed 1H-imidazo[1,2-b]pyrazole scaffold. nih.gov This approach avoids the need to synthesize new, often complex, starting materials for each desired derivative. Techniques such as regioselective magnesiation and zincation, facilitated by bases like 2,2,6,6-tetramethylpiperidyl (TMP), followed by trapping with various electrophiles, have proven effective. rsc.orgrsc.orgresearchgate.net This allows for precise modification at specific positions of the heterocyclic core.

Future work should focus on expanding the toolbox for this late-stage functionalization, exploring a wider range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and C-H activation techniques to further streamline the synthesis of complex analogs of this compound.

Synthetic Strategy Description Advantages Reference
Groebke–Blackburn–Bienaymé (GBB) 3CR A one-pot, three-component reaction of an aminopyrazole, an aldehyde, and an isocyanide.Rapid construction of diverse libraries, operational simplicity, high yields. nih.govresearchgate.net
Late-Stage Selective Functionalization Regioselective metalation (e.g., with TMP-bases) of the core scaffold, followed by reaction with electrophiles.High versatility, avoids de novo synthesis for each analog, precise control over substitution patterns. nih.govrsc.orgresearchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the formation of pyrazole (B372694) intermediates.Reduced reaction times, improved yields in some cases. nih.gov

Integration with Targeted Drug Delivery Systems (Conceptual Design)

To enhance the therapeutic efficacy and overcome potential limitations of this compound, such as poor aqueous solubility (a common issue for heterocyclic drugs), nih.govrsc.org future research should explore its integration with targeted drug delivery systems. This remains a conceptual area, as direct studies on this specific compound are lacking.

A conceptual approach would involve conjugating the molecule to a nanocarrier. The advanced synthetic methodologies described previously can be used to introduce specific functional groups (e.g., carboxylic acids, amines, alkynes) onto the imidazo[1,2-b]pyrazole core. These functional groups can then serve as chemical handles for attachment to various delivery platforms:

Liposomes: The lipophilic nature of the imidazo[1,2-b]pyrazole core would make it suitable for encapsulation within the lipid bilayer of liposomes, potentially improving circulation time and reducing off-target effects.

Polymeric Nanoparticles: Covalent conjugation to biocompatible polymers like polyethylene (B3416737) glycol (PEG) could enhance solubility and stability. Targeting ligands (e.g., antibodies, peptides) could be attached to the nanoparticle surface to direct the drug to specific cells, such as cancer cells.

Drug-Polymer Conjugates: Direct attachment to a soluble polymer could create a macromolecular prodrug with improved pharmacokinetic properties.

The design of such systems would be a highly interdisciplinary effort, requiring collaboration between synthetic chemists and pharmaceutical scientists to create and evaluate these novel formulations.

Application in Materials Science or Catalyst Design

The unique electronic properties of the 1H-imidazo[1,2-b]pyrazole scaffold make it a candidate for applications beyond medicine, particularly in materials science.

A notable emerging application is in the creation of push-pull dyes . nih.govrsc.org By strategically placing electron-donating and electron-withdrawing groups on the heterocyclic core, it is possible to create molecules with significant intramolecular charge transfer. Such dyes are of great interest for their non-linear optical (NLO) properties and potential use in organic electronics, sensors, and photovoltaics. The fragmentation of the pyrazole ring has been reported to yield proaromatic malononitrile (B47326) cores, further expanding the potential for creating novel dye structures. rsc.orgrsc.org

Furthermore, the nitrogen-rich structure of the 1H-imidazo[1,2-b]pyrazole ring system suggests its potential use as a ligand in coordination chemistry . It could be used to construct metal-organic frameworks (MOFs) or serve as a component in novel catalysts. The multiple nitrogen atoms offer various potential coordination sites, allowing for the design of complex and potentially reactive metal centers. This avenue remains largely unexplored and represents a significant opportunity for innovation.

Collaborative Research Opportunities and Interdisciplinary Approaches

The diverse potential of this compound necessitates a highly collaborative and interdisciplinary research approach to be fully realized.

Chemistry and Pharmacology: Synthetic chemists can collaborate with pharmacologists to design and create focused libraries of compounds for screening in the identified therapeutic areas of neurology, infectious disease, and immunology. nih.govnih.govnih.gov

Chemistry and Materials Science: A partnership between synthetic chemists and materials scientists is essential to explore the development of novel push-pull dyes and other functional materials, investigating their photophysical properties and integrating them into devices. nih.gov

Chemistry and Pharmaceutical Sciences: The conceptual designs for targeted drug delivery systems require close collaboration to synthesize functionalized derivatives and formulate them into effective and stable nanocarriers for preclinical testing.

Computational and Experimental Chemistry: Computational chemists can use molecular modeling to predict the biological activity and physical properties of new derivatives, guiding synthetic efforts and helping to elucidate structure-activity relationships (SAR) for more efficient drug and material design. nih.govresearchgate.net

By fostering these interdisciplinary partnerships, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new medicines, materials, and technologies.

Q & A

Q. What are the common synthetic routes for 1H-imidazo[1,2-b]pyrazole derivatives, and how can they be optimized for scalability?

  • Methodological Answer: The synthesis of 1H-imidazo[1,2-b]pyrazoles typically involves cyclocondensation of 5-aminopyrazoles with aldehydes and isocyanides under acidic conditions. A streamlined one-pot protocol using hydrazine hydrate, ethoxymethylene-substituted malononitriles, isocyanides, and aldehydes has been reported, reducing reaction times to minutes and eliminating the need for column chromatography . For scalability, optimizing stoichiometry (e.g., 1:1:1 molar ratios) and using Lewis acids like ZnCl₂ (5–10 mol%) can enhance yields (>80%) while maintaining regioselectivity.

Q. How do the physicochemical properties of 6-ethyl-1H-imidazo[1,2-b]pyrazole compare to indole-based analogs in drug discovery?

  • Methodological Answer: Comparative studies of the 1H-imidazo[1,2-b]pyrazole scaffold (e.g., pruvanserin isostere) show a logD reduction from 3.1 (indole) to 2.4, improving aqueous solubility by ~10-fold. The pKa of the NH group (7.3 vs. indole’s ~10.5) suggests reduced hydrogen-bonding capacity, which may enhance membrane permeability. These properties are determined via shake-flask logD measurements and potentiometric titration .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold?

  • Methodological Answer: Regioselective bromination at the 7-position using N-bromosuccinimide (NBS, 1.0 equiv. in acetonitrile, 25°C, 8 min) achieves >98% yield. Subsequent Br/Mg exchange with iPrMgCl·LiCl enables trapping with electrophiles (e.g., S-methyl sulfonothioate, tosyl cyanide) at the 7-position. Further metalation with TMPMgCl·LiCl (3-position) and TMP₂Zn·MgCl₂·2LiCl (2-position) allows sequential functionalization. This modular approach supports diversification for SAR studies .

Q. How can tautomerism in 1H-imidazo[1,2-b]pyrazoles affect bioactivity interpretation?

  • Methodological Answer: Tautomeric equilibria (e.g., 1H vs. 5H forms) can alter hydrogen-bonding patterns and binding affinity. For example, tautomer-specific interactions with the 5-HT₃ receptor were observed in tropanyl derivatives. To resolve ambiguities, use 2D NMR (¹H-¹³C HMBC) and X-ray crystallography. Computational methods (DFT at B3LYP/6-31G*) predict dominant tautomers, validated via pKa measurements .

Q. What experimental approaches resolve contradictions in reported anticancer activity data for imidazo[1,2-b]pyrazole derivatives?

  • Methodological Answer: Discrepancies may arise from substituent positioning (e.g., 6-ethyl vs. 7-bromo groups) or assay conditions. Standardize cytotoxicity assays (e.g., MTT, IC₅₀ in HepG2 cells) under controlled pH (7.4) to account for NH deprotonation. Cross-validate with metabolic stability studies (CYP450 oxidation assays) to differentiate intrinsic activity from pharmacokinetic effects .

Q. How does the 6-ethyl substituent influence the electronic structure and reactivity of the imidazo[1,2-b]pyrazole core?

  • Methodological Answer: The 6-ethyl group induces electron-donating effects (+I effect), stabilizing the NH tautomer and lowering the pKa by 0.5 units compared to unsubstituted analogs. This is confirmed via cyclic voltammetry (E₁/₂ = −1.2 V vs. Ag/AgCl) and UV-Vis spectroscopy (λₘₐₓ shift from 280 nm to 295 nm). Reactivity at the 2-position is enhanced, enabling nucleophilic substitutions with halides or amines .

Data Analysis & Validation

Q. What analytical techniques are critical for characterizing imidazo[1,2-b]pyrazole derivatives?

  • Methodological Answer:
  • LC-MS/MS : Quantify purity (>95%) and detect regioisomers using C18 columns (ACN/H₂O + 0.1% formic acid).
  • X-ray Crystallography : Resolve tautomeric forms (e.g., CCDC 2097280 for 7a confirms 1H configuration) .
  • HPLC-UV at 254 nm : Monitor reaction progress (retention time shift from 4.2 min to 5.8 min post-functionalization) .

Q. How can researchers validate computational predictions of imidazo[1,2-b]pyrazole metabolic pathways?

  • Methodological Answer: Use human liver microsomes (HLMs) with NADPH cofactor to simulate Phase I metabolism. LC-HRMS identifies hydroxylation at the 6-ethyl group (m/z +16) and N-dealkylation products. Compare with in silico MetaSite predictions (CYP3A4 as primary enzyme) to refine docking models. Discrepancies >20% require re-evaluating QSAR parameters .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
6-ethyl-1H-imidazo[1,2-b]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.